N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide: is an organic compound that belongs to the class of benzylpiperidines This compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide typically involves the reaction of 1-benzylpiperidin-4-amine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness: N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety. This bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the benzylpiperidine and bromobenzamide structures provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEHCYIXUWNOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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